Ammonium propionate

Description

Properties

IUPAC Name |

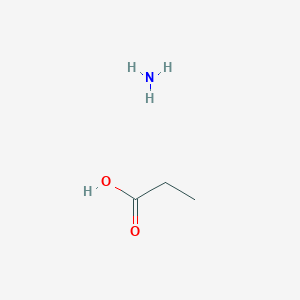

azane;propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2.H3N/c1-2-3(4)5;/h2H2,1H3,(H,4,5);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMWHXZUIGHOBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63785-12-6 | |

| Record name | Propanoic acid, ammonium salt (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63785-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9066207 | |

| Record name | Propanoic acid, ammonium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Propanoic acid, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

17496-08-1 | |

| Record name | Ammonium propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17496-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017496081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, ammonium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ammonium Propionate: From Chemical Properties to Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium propionate, the ammonium salt of propionic acid, is a compound with significant applications ranging from a widely used preservative in the food and feed industries to a molecule of interest in pharmaceutical research and development. Its antimicrobial properties are well-established, and emerging research highlights its role in cellular signaling pathways relevant to metabolic diseases. This technical guide provides a comprehensive overview of this compound, focusing on its chemical formula, molecular weight, physicochemical properties, synthesis, and analytical methods. Furthermore, it delves into its applications in drug development, particularly its mechanism of action as a signaling molecule, and provides detailed experimental protocols for its analysis and evaluation.

Chemical Identity and Physicochemical Properties

This compound is an organic salt formed from the reaction of propionic acid and ammonia.[1]

Chemical Formula and Molecular Weight

The chemical formula of this compound can be represented in several ways, all corresponding to the same molecule:

-

C₃H₉NO₂ : This formula is frequently used in chemical databases and literature.[2]

-

NH₄(C₂H₅COO) : This representation clearly shows the ammonium cation (NH₄⁺) and the propionate anion (C₂H₅COO⁻).[3]

-

C₃H₆O₂·H₃N : This format indicates the compound is a salt of propanoic acid and ammonia.[4]

There has been some discrepancy in the reported molecular weight of this compound. The accurate molecular weight, corresponding to the chemical formula C₃H₉NO₂, is approximately 91.11 g/mol .[2][5] Another value, 115.11 g/mol , has been cited but is less common and may be erroneous or refer to a different, related compound.[6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | References |

| Appearance | White crystalline solid or granules. | [3][6] |

| Molecular Weight | 91.11 g/mol | [2][5] |

| Melting Point | 45 °C (decomposes before melting) | [6][7] |

| Boiling Point | 141.7 °C (estimated) | [5] |

| Solubility | Soluble in water, ethanol, and acetone. Sparingly soluble in other organic solvents. | [3][7] |

| pKa | The pKa of its parent acid, propionic acid, is approximately 4.87. | |

| Hygroscopicity | Highly hygroscopic; deliquesces in moist air. | [7] |

Synthesis and Manufacturing

The primary method for synthesizing this compound is through the acid-base neutralization reaction of propionic acid with ammonia.[1]

Synthesis Reaction

The reaction is typically carried out in an aqueous solution. The overall chemical equation is:

CH₃CH₂COOH + NH₃ → CH₃CH₂COONH₄

A simplified workflow for the synthesis of this compound is depicted in the following diagram.

Experimental Protocol: Laboratory Scale Synthesis

Materials:

-

Propionic acid (reagent grade)

-

Ammonium hydroxide solution (28-30% NH₃)

-

Deionized water

-

Reaction vessel with magnetic stirrer and cooling bath

-

pH meter

-

Rotary evaporator

Procedure:

-

In a well-ventilated fume hood, place a known molar amount of propionic acid into the reaction vessel.

-

Slowly add an equimolar amount of ammonium hydroxide solution to the propionic acid while stirring continuously. The reaction is exothermic, and the temperature should be monitored and controlled using a cooling bath.

-

Monitor the pH of the solution. The addition of ammonium hydroxide should continue until a neutral pH (approximately 7.0) is achieved, indicating the completion of the neutralization reaction.

-

The resulting aqueous solution of this compound can be concentrated using a rotary evaporator to remove water.

-

The concentrated solution is then cooled to induce crystallization.

-

The resulting crystals are collected by filtration and dried under vacuum to yield pure this compound.

Applications in Research and Drug Development

Beyond its role as a preservative, this compound and its conjugate base, propionate, are subjects of increasing interest in biomedical research and drug development due to their biological activities.

Antimicrobial Agent

This compound is an effective antimicrobial agent, particularly against molds and some bacteria.[2] Its mechanism of action involves the disruption of cellular metabolic processes, thereby inhibiting the growth and proliferation of microorganisms.[6] This property is leveraged in the preservation of pharmaceutical formulations.

Signaling Molecule in Metabolic Pathways

Propionate, the active form of this compound in biological systems, is a short-chain fatty acid (SCFA) that acts as a signaling molecule through G-protein coupled receptors, specifically Free Fatty Acid Receptor 2 (FFA2) and Free Fatty Acid Receptor 3 (FFA3).[8] Activation of these receptors can modulate various physiological processes, including hormone secretion and immune responses.

FFA2 and FFA3 Signaling:

-

FFA2 (GPR43): When activated by propionate, FFA2 can couple to both Gᵢ/ₒ and Gᵩ/₁₁ signaling pathways.[9] This can lead to the inhibition of adenylyl cyclase and the activation of phospholipase C, respectively.

-

FFA3 (GPR41): Propionate activation of FFA3 primarily signals through the Gᵢ/ₒ pathway.[9]

The differential signaling of these receptors is a key area of research for developing targeted therapeutics for metabolic disorders.

Modulation of Gut Hormone Secretion

Propionate has been shown to stimulate the release of anorectic gut hormones, such as glucagon-like peptide-1 (GLP-1), from enteroendocrine L-cells.[8] This effect is mediated through the activation of FFA2 and FFA3. The stimulation of GLP-1 secretion is a key therapeutic strategy for type 2 diabetes, making propionate and its signaling pathways an attractive area for drug discovery.

Experimental Protocols

Quantification of this compound in a Sample

Method: Ion Chromatography with Conductivity Detection (IC-CD)

This method is suitable for the quantification of propionate in various matrices, including feed and pharmaceutical preparations.[10]

Instrumentation:

-

Ion chromatograph equipped with a conductivity detector.

-

Anion-exchange column suitable for organic acid analysis.

-

Suppressor module.

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of the sample.

-

Extract the sample with deionized water by stirring or sonication.

-

Centrifuge the extract to pellet any insoluble material.

-

Filter the supernatant through a 0.45 µm syringe filter.

-

-

Chromatographic Analysis:

-

Inject the filtered sample extract into the IC system.

-

Perform isocratic or gradient elution with an appropriate eluent (e.g., a dilute solution of sodium hydroxide or sodium carbonate/bicarbonate).

-

Detect the propionate anion using the conductivity detector after suppression.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of propionate in the sample by interpolating its peak area on the calibration curve.

-

In Vitro Mold Inhibition Assay

This protocol can be used to assess the antifungal efficacy of this compound.

Materials:

-

Fungal species of interest (e.g., Aspergillus species).

-

Appropriate fungal growth medium (e.g., Potato Dextrose Agar, PDA).

-

Sterile petri dishes.

-

This compound stock solution.

-

Spore suspension of the test fungus.

Procedure:

-

Prepare PDA medium and autoclave.

-

Cool the medium to approximately 45-50 °C and add different concentrations of this compound to be tested.

-

Pour the amended PDA into sterile petri dishes and allow them to solidify. A control plate with no this compound should also be prepared.

-

Inoculate the center of each plate with a known volume of the fungal spore suspension.

-

Incubate the plates at the optimal growth temperature for the fungus.

-

Measure the diameter of the fungal colony at regular intervals until the control plate is fully covered.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control.

Conclusion

This compound is a versatile compound with established applications in preservation and significant potential in the pharmaceutical and biomedical fields. Its role as a signaling molecule in metabolic pathways, particularly in the modulation of gut hormone secretion, presents exciting opportunities for the development of novel therapeutics for metabolic diseases. A thorough understanding of its chemical properties, synthesis, and biological activity, as outlined in this guide, is essential for researchers and professionals working in these areas.

References

- 1. N,N-dimethyl-N-(2-hydroxyethoxyethyl)this compound | C9H21NO4 | CID 129846482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. (S)-(+) Glycidyl Phthalimide CAS 161596-47-0 I GLindia Chemicals [glindiachemicals.com]

- 4. This compound | C3H6O2.H3N | CID 87139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 17496-08-1 [thegoodscentscompany.com]

- 6. This compound – Industrial, Feed-Grade & Chemical Reagent_Preservative_Feed additives_Product_Jiangsu Khonor Chemicals Co.,Limited [khonorchem.com]

- 7. This compound - Ataman Kimya [atamanchemicals.com]

- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

synthesis of ammonium propionate from propionic acid and ammonia

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of ammonium propionate from propionic acid and ammonia. The core of this process is a classic acid-base neutralization reaction, yielding this compound, a compound with significant applications as a preservative in the food, feed, and pharmaceutical industries. This document details the underlying chemical principles, presents a comprehensive laboratory-scale experimental protocol, and summarizes key quantitative data from industrial processes. Furthermore, it includes visual representations of the reaction pathway and experimental workflow to facilitate a deeper understanding of the synthesis process.

Introduction

This compound, with the chemical formula CH₃CH₂COONH₄, is the ammonium salt of propionic acid.[1] Its synthesis is primarily achieved through the neutralization reaction between propionic acid, a weak carboxylic acid, and ammonia, a weak base.[2] The resulting salt exhibits antifungal and antimicrobial properties, making it a valuable preservative.[3] This guide is intended for a technical audience and provides a detailed exploration of the synthesis of this compound, focusing on the chemical reaction, experimental procedures, and critical process parameters.

Chemical Reaction and Mechanism

The synthesis of this compound is a straightforward acid-base neutralization reaction. Propionic acid donates a proton (H⁺) to the lone pair of electrons on the nitrogen atom of ammonia, forming the ammonium cation (NH₄⁺) and the propionate anion (CH₃CH₂COO⁻).[4][5]

Chemical Equation:

CH₃CH₂COOH + NH₃ → CH₃CH₂COONH₄

The reaction is typically carried out in an aqueous solution, and upon completion, the this compound can be isolated by crystallization and drying.[2]

Reaction Pathway

The reaction proceeds through a direct proton transfer from the carboxylic acid group of propionic acid to the ammonia molecule.

Caption: Reaction pathway illustrating the neutralization of propionic acid with ammonia.

Experimental Protocols

While specific laboratory-scale protocols are not extensively detailed in publicly available literature, the following procedure is a representative method derived from established chemical principles and industrial practices.

Materials and Equipment

-

Materials:

-

Propionic acid (≥99% purity)

-

Aqueous ammonia (25-30% NH₃ solution)

-

Deionized water

-

Ethanol (for washing crystals, optional)

-

Ice bath

-

-

Equipment:

-

Reaction flask (e.g., a three-necked round-bottom flask)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer or temperature probe

-

pH meter or pH indicator strips

-

Condenser (optional, for temperature control)

-

Rotary evaporator or crystallization dish

-

Büchner funnel and filter paper

-

Vacuum flask

-

Drying oven or desiccator

-

Synthesis Procedure

-

Reaction Setup: Assemble the reaction flask with a magnetic stirrer, a dropping funnel, and a thermometer. If the reaction is expected to be highly exothermic, a condenser can be fitted to the flask and an ice bath prepared.

-

Charging the Reactor: Place a known quantity of propionic acid into the reaction flask. For a laboratory-scale synthesis, starting with 1 mole of propionic acid (74.08 g) is a reasonable quantity.

-

Addition of Ammonia: Slowly add a stoichiometric amount of aqueous ammonia to the propionic acid in the dropping funnel while stirring vigorously. For 1 mole of propionic acid, this would be approximately 58-70 mL of 25-30% aqueous ammonia. The addition should be dropwise to control the exothermic nature of the reaction and maintain the temperature within a desired range.

-

Temperature and pH Control: Monitor the temperature of the reaction mixture closely. Maintain the temperature between 30-35°C, as this range has been cited for achieving a high yield.[6] The pH of the solution should be monitored and adjusted to be near neutral (pH 6.5-7.3) by the end of the ammonia addition.

-

Reaction Time: After the complete addition of ammonia, continue stirring the mixture for an additional 1-2 hours at the controlled temperature to ensure the reaction goes to completion.[7]

-

Isolation of Product:

-

Crystallization: The this compound can be isolated by removing the water. This can be achieved by evaporation using a rotary evaporator or by transferring the solution to a crystallization dish and allowing the water to evaporate slowly in a fume hood or under reduced pressure. Cooling the concentrated solution in an ice bath can also induce crystallization.

-

Filtration: Collect the formed crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold deionized water or ethanol to remove any unreacted starting materials.

-

-

Drying: Dry the purified crystals in a drying oven at a low temperature (e.g., 40-50°C) or in a desiccator under vacuum to a constant weight. This compound has a low melting point (45°C), so care must be taken during drying.[8]

-

Characterization: The final product can be characterized by determining its melting point and using analytical techniques such as Infrared (IR) spectroscopy to confirm the presence of the ammonium and carboxylate functional groups. The purity and yield can be determined using methods like ion chromatography.[9]

Quantitative Data

The following tables summarize quantitative data gathered from various sources, primarily from industrial-scale processes, as detailed scholarly data on laboratory-scale synthesis is limited.

Table 1: Reactant Quantities from an Industrial Multi-Reactor Process [7]

| Embodiment | Propionic Acid in Reactor 1 (kg) | Propionic Acid in Reactor 2 (kg) | Propionic Acid in Reactor 3 (kg) |

| 1 | 600 | 700 | 700 |

| 2 | 650 | 750 | 750 |

| 3 | 700 | 800 | 800 |

Note: These quantities are for a specific industrial setup involving a main reactor and two subsequent ammonia tail gas absorption reactors.

Table 2: Reaction Conditions for High Yield Synthesis [6]

| Parameter | Value | Note |

| Reactants | Propionic Acid, Ammonium Bicarbonate | Solvent-free reaction |

| Molar Ratio | 2 moles Propionic Acid : 1 mole Ammonium Bicarbonate | --- |

| Temperature | 30-35°C | Maintained to ensure a sufficient reaction rate |

| Yield | Practically total | As stated in the patent |

Table 3: Product Specifications for Commercial this compound

| Parameter | Specification |

| Assay (dried basis) | ≥ 97% |

| pH (50g/L solution at 25°C) | 6.5 - 7.3 |

| Water content | ≤ 2.0% |

| Fluoride (mg/kg) | ≤ 30 |

| Arsenic (mg/kg) | ≤ 3 |

| Lead (mg/kg) | ≤ 4 |

Experimental Workflow and Logic

The synthesis of this compound follows a logical progression from reaction to purification. The following diagram illustrates the general workflow.

Caption: A flowchart of the key steps in the laboratory synthesis of this compound.

Conclusion

The synthesis of this compound from propionic acid and ammonia is a well-established and efficient chemical process. While industrial-scale production involves sophisticated multi-reactor systems, the fundamental principles of this neutralization reaction can be readily applied to a laboratory setting. By carefully controlling reaction parameters, particularly temperature and stoichiometry, a high yield of pure this compound can be achieved. This guide provides the necessary theoretical background and a practical experimental framework for researchers and professionals working in relevant fields. Further research could focus on optimizing reaction conditions at the laboratory scale to maximize yield and purity and to explore the use of alternative, more environmentally friendly catalysts or reaction media.

References

- 1. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

- 2. This compound – Industrial, Feed-Grade & Chemical Reagent_Preservative_Feed additives_Product_Jiangsu Khonor Chemicals Co.,Limited [khonorchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. acrossbiotech.com [acrossbiotech.com]

- 5. quora.com [quora.com]

- 6. A kind of preparation method of this compound crystal and powder thereof - Eureka | Patsnap [eureka.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. sid.ir [sid.ir]

- 9. CN106699543A - Preparation method of ammonium dipropionate crystals and ammonium dipropionate powder - Google Patents [patents.google.com]

physical and chemical properties of ammonium propionate solid

An In-depth Technical Guide on the Physical and Chemical Properties of Solid Ammonium Propionate

Introduction

This compound (NH₄(C₂H₅COO)), the ammonium salt of propionic acid, is a white to light yellow crystalline solid with significant applications across various industries.[1][2][3][4][5] It is utilized as a preservative and antimicrobial agent in food, animal feed, and cosmetics, and also finds use in agriculture and chemical synthesis.[1][2][][7][8][9] Its efficacy, particularly as a mold inhibitor, is attributed to its ability to release free propionic acid under acidic conditions.[1][5][8][9][10] This document provides a comprehensive technical overview of the core physical and chemical properties of solid this compound, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Solid this compound is characterized by its strong hygroscopicity, readily deliquescing in moist air.[1][8][9][10] It is known for its solubility in water and various organic solvents. The reported physical constants, such as melting point and density, exhibit some variability in the literature, which may be attributable to differences in purity, crystalline form, or measurement conditions.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | Ammonium propanoate | [1][7] |

| CAS Number | 17496-08-1 | [1][4][7] |

| Molecular Formula | C₃H₉NO₂ | [1][7][11] |

| Molecular Weight | 91.11 g/mol | [1][7][12] |

| Appearance | White to light yellow crystalline solid, powder, or granules.[1][2][3] | [1][2][3] |

| Melting Point | 45 °C (113 °F) | [1][7][8][13] |

| 73 °C | [4][9][14] | |

| Note: Some sources indicate it decomposes before melting. | [2] | |

| Boiling Point | 141.7 °C (287.1 °F) at 760 mmHg | [4][][7][11] |

| Density | 1.108 g/cm³ | [1][8] |

| 1.054 g/cm³ at 20 °C | [4][14] |

| Vapor Pressure | 4.23 mmHg at 25 °C (estimated) |[4][11][15] |

Table 2: Solubility Properties

| Solvent | Solubility | Source(s) |

|---|---|---|

| Water | Soluble (1 g/mL) | [1][2][7] |

| Ethanol | Soluble | [1][5][9] |

| Acetic Acid | Soluble | [1] |

| Acetone | Soluble | [1][8] |

| Chloroform | Miscible and Soluble | [1][8] |

| Ether | Miscible and Soluble |[1][8] |

Chemical Characteristics

Synthesis and Decomposition

This compound is formed through the acid-base reaction of propionic acid and ammonia.[1][7][9][10]

C₂H₅COOH + NH₃ → NH₄(C₂H₅COO)

The compound is subject to thermal decomposition. When heated, the equilibrium shifts, releasing ammonia and propionic acid.[5][16] This process, known as thermal salt-splitting, is a method used to recover propionic acid from its ammonium salt.[16][17]

Caption: Synthesis and Decomposition of this compound.

pH-Dependent Activity

The antimicrobial functionality of this compound is highly dependent on pH. In acidic environments, it dissociates to form free propionic acid, which is the active fungicidal and bactericidal agent.[1][5][8][9][10] The efficacy of its preservative action is therefore enhanced at lower pH values.[1][8][9] This property is crucial for its application in food and feed preservation.

Caption: pH-Dependent Antimicrobial Action of this compound.

Biological Activity and Signaling

Recent studies suggest that propionate, delivered via salts like this compound, acts as a signaling molecule, particularly in the context of gut microbiota and metabolic regulation. It can activate G-protein coupled receptors (GPCRs) 41 and 43.[1] This activation can lead to the stimulation of peroxisome proliferator-activated receptor γ (PPAR-γ), which in turn inhibits the nuclear factor-κB (NF-κB) transcription factor.[1] The inhibition of NF-κB raises the threshold for inflammatory responses, highlighting a potential immunomodulatory role for this compound.[1]

Caption: Potential Biological Signaling Pathway of Propionate.

Experimental Protocols

The characterization of solid this compound involves standard analytical techniques to confirm its identity, purity, and thermal properties. The following are generalized methodologies for key experiments.

Synthesis and Purification

Objective: To synthesize this compound from propionic acid and ammonia and purify it by crystallization.

Methodology:

-

Reaction: In a well-ventilated fume hood, slowly add a stoichiometric amount of concentrated ammonium hydroxide solution to propionic acid in a reaction vessel placed in an ice bath to control the exothermic reaction.

-

Neutralization: Monitor the pH of the solution, adjusting with small additions of ammonium hydroxide until a neutral pH (approx. 7.0) is achieved.

-

Crystallization: Transfer the resulting solution to an evaporating dish and reduce the volume by gentle heating or under reduced pressure to induce crystallization.

-

Isolation: Collect the formed crystals by vacuum filtration.

-

Drying: Dry the crystals in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature (<35°C) to prevent decomposition.[1][2]

-

Storage: Store the final product in a tightly sealed container due to its hygroscopic nature.[18]

Caption: General Workflow for Synthesis of this compound.

Thermal Analysis (DSC/TGA)

Objective: To determine the melting point and thermal decomposition profile of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of the dried this compound sample into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.

-

Differential Scanning Calorimetry (DSC):

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample under a nitrogen atmosphere (flow rate ~50 mL/min) from ambient temperature to 250°C at a constant rate (e.g., 10 °C/min).

-

Record the heat flow as a function of temperature. Endothermic peaks correspond to melting or other phase transitions, while exothermic peaks indicate decomposition.

-

-

Thermogravimetric Analysis (TGA):

-

Place 5-10 mg of the sample in a tared TGA pan.

-

Heat the sample under a nitrogen atmosphere from ambient temperature to 300°C at a constant rate (e.g., 10 °C/min).

-

Record the mass loss as a function of temperature. The onset of mass loss indicates the beginning of decomposition.

-

Spectroscopic Analysis (FTIR/NMR)

Objective: To confirm the chemical structure and functional groups of this compound.

Methodology:

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Prepare the sample using an appropriate method (e.g., KBr pellet or Attenuated Total Reflectance - ATR).

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Analyze the spectrum for characteristic peaks: N-H stretching (ammonium ion), C=O stretching (carboxylate), C-H stretching (alkyl chain), and O-H stretching (if hydrated).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

For ¹H NMR, expect signals corresponding to the ethyl group protons (a triplet and a quartet) and potentially a broad signal for the ammonium protons.[21][22]

-

For ¹³C NMR, expect signals for the carbonyl carbon, the methylene carbon, and the methyl carbon.

-

Safety and Handling

This compound is classified as an irritant.[7] Safety data sheets indicate it may cause skin and serious eye irritation or damage, as well as respiratory irritation.[7][12][23][24]

-

Handling: Use in a well-ventilated area. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn to prevent skin and eye contact.[18]

-

Storage: Store in a cool, dry, well-ventilated place in tightly sealed containers.[1][18] Keep away from moisture and incompatible materials.

-

First Aid: In case of contact, rinse the affected area thoroughly with water. If inhaled, move to fresh air. Seek medical attention if irritation persists or if ingested.[23][25]

Conclusion

This compound is a versatile compound with well-defined, albeit sometimes variably reported, physical and chemical properties. Its utility as an antimicrobial agent is directly linked to its chemical behavior in acidic environments. Furthermore, emerging research into its biological signaling activities suggests potential roles in metabolic and immune regulation, warranting further investigation. The experimental protocols outlined provide a foundational framework for the synthesis and characterization of this compound in a research setting. Proper safety and handling procedures are essential when working with this material.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound – Industrial, Feed-Grade & Chemical Reagent_Preservative_Feed additives_Product_Jiangsu Khonor Chemicals Co.,Limited [khonorchem.com]

- 3. (S)-(+) Glycidyl Phthalimide CAS 161596-47-0 I GLindia Chemicals [glindiachemicals.com]

- 4. Cas 17496-08-1,this compound | lookchem [lookchem.com]

- 5. This compound CAS 17496-08-1 Propionic Acid Ammonium Salt Luprosil Nc - this compound, 17496-08-1 | Made-in-China.com [m.made-in-china.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. amfoodchem.com [amfoodchem.com]

- 9. This compound | 17496-08-1 [chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

- 11. This compound | 17496-08-1 [chemnet.com]

- 12. This compound | C3H6O2.H3N | CID 87139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. acrossbiotech.com [acrossbiotech.com]

- 14. This compound [chembk.com]

- 15. This compound, 17496-08-1 [thegoodscentscompany.com]

- 16. WO2014149285A1 - Thermal salt-splitting of this compound - Google Patents [patents.google.com]

- 17. CN105026354A - Thermal salt-splitting of this compound - Google Patents [patents.google.com]

- 18. (S)-(+) Glycidyl Phthalimide CAS 161596-47-0 I GLindia Chemicals [glindiachemicals.com]

- 19. Experimental and theoretical studies on compositions, structures, and IR and NMR spectra of functionalized protic ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 20. mdpi.com [mdpi.com]

- 21. hmdb.ca [hmdb.ca]

- 22. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 23. wbcil.com [wbcil.com]

- 24. download.basf.com [download.basf.com]

- 25. wbcil.com [wbcil.com]

The Antimicrobial Mechanism of Action of Ammonium Propionate: An In-depth Technical Guide

Abstract

Ammonium propionate is a widely utilized antimicrobial agent, particularly in the preservation of food and animal feed. Its efficacy stems primarily from the action of the propionate moiety, which exerts distinct and potent antimicrobial effects against a broad spectrum of molds, yeasts, and bacteria. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, with a focus on the molecular and cellular processes it disrupts in microbial pathogens. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the primary signaling pathways and experimental workflows.

Introduction

This compound (CH₃CH₂COONH₄) is the ammonium salt of propionic acid, a naturally occurring short-chain fatty acid (SCFA).[1] It is valued as a preservative for its fungistatic and bacteriostatic properties.[1] The antimicrobial activity of this compound is largely attributed to the propionic acid component, with the ammonium ion also contributing some antifungal activity.[2] A critical factor influencing its efficacy is the ambient pH. In an acidic environment, a greater proportion of the salt exists in the undissociated form of propionic acid, which is more lipid-soluble and can readily traverse the microbial cell membrane.[1] Once inside the neutral cytoplasm of the microorganism, the acid dissociates, releasing a proton and the propionate anion, leading to the antimicrobial effects detailed in this guide.

Mechanism of Action in Fungi

The primary antifungal action of propionic acid, the active component of this compound, is the induction of a mitochondria-mediated apoptotic cascade in fungal cells, such as Candida albicans.[3][4] This programmed cell death is characterized by a series of well-defined cellular events.

Induction of Oxidative Stress

The initial trigger in the apoptotic pathway is the generation of reactive oxygen species (ROS) within the fungal cell.[3][5] This creates an oxidative environment that damages cellular components and initiates downstream signaling.

Metacaspase Activation and Mitochondrial Dysfunction

The accumulation of ROS leads to the activation of metacaspases, which are cysteine proteases that play a role in fungal apoptosis.[4][5] This is followed by significant mitochondrial dysfunction, hallmarked by:

-

Mitochondrial membrane depolarization: A decrease in the electrical potential across the inner mitochondrial membrane.[3][6]

-

Calcium accumulation: Dysregulation of calcium ion homeostasis within the mitochondria.[3][6]

-

Cytochrome c release: The translocation of cytochrome c from the mitochondria into the cytosol.[3][6]

The release of cytochrome c is a critical step, as it activates further downstream caspases, leading to the execution phase of apoptosis.[3]

Apoptotic Markers

The progression of apoptosis can be observed through the appearance of specific markers, including:

-

Phosphatidylserine externalization: An early apoptotic marker where phosphatidylserine flips from the inner to the outer leaflet of the plasma membrane.[4][5]

-

DNA and nuclear fragmentation: Late-stage apoptotic events characterized by the breakdown of the cell's genetic material and nucleus.[4][5]

The following diagram illustrates the proposed signaling pathway for propionic acid-induced apoptosis in fungal cells.

Caption: Propionic acid-induced fungal apoptosis pathway.

Mechanism of Action in Bacteria

In bacteria, the antimicrobial action of propionic acid is primarily a result of its ability to disrupt the intracellular pH and energy production.[7]

Cytoplasmic Acidification

The undissociated form of propionic acid diffuses across the bacterial cell membrane into the more alkaline cytoplasm. Once inside, it dissociates into a proton (H⁺) and a propionate anion. The accumulation of protons leads to a rapid acidification of the cytoplasm.[7] This drop in intracellular pH disrupts numerous cellular processes, including enzymatic reactions and protein folding.

Depletion of Intracellular ATP

The bacterial cell attempts to counteract the influx of protons by actively pumping them out, a process that consumes significant amounts of ATP. This effort to maintain pH homeostasis leads to a depletion of the cell's energy reserves, ultimately inhibiting growth and proliferation.

Other Effects

Propionic acid has also been shown to reduce the motility of some bacteria and inhibit the formation of biofilms at sub-inhibitory concentrations.[7] This may be due to the disruption of flagella and fimbriae synthesis caused by the intracellular acidification.[7] There is limited evidence to suggest that propionate significantly alters the expression of virulence genes in all bacterial species.

The following diagram illustrates the mechanism of action of propionic acid in bacteria.

Caption: Bacterial mechanism of action of propionic acid.

Quantitative Data

The antimicrobial efficacy of propionic acid is concentration-dependent and significantly influenced by pH. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of this activity.

| Microorganism | pH | MIC (ppm) of Propionic Acid | Reference |

| Escherichia coli | 7.0 | 3,200 | [2] |

| Staphylococcus aureus | 7.0 | 3,200 | [2] |

| Salmonella Typhimurium | 7.0 | 3,200 | [2] |

| Candida albicans | 7.0 | 1,600 | [2] |

| Aspergillus niger | 7.0 | 1,600 | [2] |

| Erwinia carotovora | 6.0 | 100 | [2] |

| Erwinia carotovora | 5.5 | 50 | [2] |

| Microorganism | MIC of Propionate (mM) | Reference |

| Escherichia coli | 10 | [7] |

| Candida albicans | 10 | [7] |

| Staphylococcus aureus | 250 | [7] |

| Salmonella enterica | 50.6 | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the antimicrobial mechanism of action of this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2]

-

Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water). Perform serial twofold dilutions in Mueller Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate. The final volume in each well should be 100 µL.

-

Inoculum Preparation: Culture the test microorganism overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a total volume of 200 µL. Include a growth control well (no antimicrobial agent) and a sterility control well (no inoculum).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for most bacteria, and at a suitable temperature and duration for fungi (e.g., 28-35°C for 24-72 hours).

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Measurement of Intracellular pH

This protocol utilizes the pH-sensitive fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM).[8][9]

-

Cell Loading: Harvest microbial cells in the exponential growth phase. Wash and resuspend the cells in a suitable buffer (e.g., HEPES buffer saline, pH 7.4). Add BCECF-AM to the cell suspension to a final concentration of 3-5 µM.

-

Incubation: Incubate the cell suspension at 37°C for 30-60 minutes in the dark to allow for dye uptake and de-esterification by intracellular esterases.

-

Washing: Wash the cells three times with the buffer to remove extracellular dye.

-

Treatment: Expose the dye-loaded cells to various concentrations of this compound.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence spectrophotometer or a fluorescence microscope. For ratiometric measurements, excite the sample at two wavelengths (e.g., 490 nm and 440 nm) and measure the emission at a single wavelength (e.g., 535 nm). The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular pH.

-

Calibration: To obtain absolute pH values, a calibration curve can be generated by treating the cells with a protonophore (e.g., nigericin) in buffers of known pH to equilibrate the intracellular and extracellular pH.

Assessment of Mitochondrial Membrane Potential (MMP)

This protocol uses a potentiometric fluorescent dye such as Tetramethylrhodamine, methyl ester (TMRM) or a similar MitoTracker dye.[10][11]

-

Cell Preparation: Grow fungal cells to the desired growth phase.

-

Dye Loading: Resuspend the cells in a suitable medium and add the fluorescent dye (e.g., 250 nM TMRM) to the cell suspension.

-

Incubation: Incubate the cells for 30 minutes at 37°C to allow the dye to accumulate in active mitochondria.

-

Treatment: Expose the cells to this compound.

-

Imaging: Wash the cells with a suitable buffer (e.g., PBS) and observe them using a fluorescence microscope with the appropriate filter set (e.g., TRITC for TMRM). A decrease in fluorescence intensity indicates a depolarization of the mitochondrial membrane.

Experimental and Logical Workflow

A typical workflow to investigate the antimicrobial mechanism of action of a compound like this compound is as follows:

Caption: General workflow for antimicrobial mechanism studies.

Conclusion

This compound exerts its antimicrobial effects through the multifaceted actions of propionic acid. In fungi, it triggers a mitochondria-mediated apoptotic pathway, leading to programmed cell death. In bacteria, it acts by disrupting intracellular pH and depleting cellular energy reserves. The efficacy of this compound is enhanced in acidic conditions, which facilitate the entry of undissociated propionic acid into microbial cells. A thorough understanding of these mechanisms is crucial for the effective application of this compound as a preservative and for the development of novel antimicrobial strategies. This guide provides a foundational resource for researchers and professionals in the field of antimicrobial drug development.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel fungal killing mechanism of propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. A review of the antimicrobial and immune-modulatory properties of the gut microbiotaderived short chain fatty acid propionate – What is new? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Functional Mitochondrial Staining | Thermo Fisher Scientific - US [thermofisher.com]

- 11. Detecting changes in the mitochondrial membrane potential by quantitative fluorescence microscopy [protocols.io]

The Solubility Profile of Ammonium Propionate: A Technical Guide for Researchers

An In-depth Examination of the Solubility of Ammonium Propionate in Aqueous and Organic Media

Abstract

This compound (NH₄C₂H₅COO) is an ammonium salt of propionic acid widely utilized as a food preservative, agricultural fungicide, and chemical intermediate. Its efficacy and formulation potential are critically dependent on its solubility characteristics in various solvent systems. This technical guide provides a comprehensive overview of the solubility of this compound in water and a range of organic solvents, addressing the needs of researchers, scientists, and professionals in drug development. This document collates available quantitative and qualitative data, details common experimental methodologies for solubility determination, and presents logical workflows for these processes.

Introduction

This compound is a white to off-white crystalline solid that is known for its hygroscopic nature.[1][2] It is formed from the reaction of propionic acid and ammonia.[2][3] The utility of this compound in diverse fields, from pharmaceuticals to food science, is underpinned by its solubility, which dictates its bioavailability, formulation compatibility, and reaction kinetics. Understanding its behavior in both polar protic solvents like water and a variety of organic media is essential for its effective application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₃H₉NO₂ | [4][5] |

| Molecular Weight | 91.11 g/mol | [4] |

| Appearance | White to off-white crystalline solid | [1][6] |

| Melting Point | 45 °C (113 °F) | [3] |

| Boiling Point | 141.7 °C (287.1 °F) | [3] |

| CAS Number | 17496-08-1 | [3][4] |

Solubility of this compound

The solubility of a compound is defined as the maximum amount of that substance that can be dissolved in a given amount of solvent at a specific temperature to form a saturated solution. For ionic salts like this compound, solubility is heavily influenced by the polarity of the solvent and its ability to solvate the ammonium (NH₄⁺) and propionate (C₂H₅COO⁻) ions.

Solubility in Water

This compound is generally considered to be highly soluble in water.[7][8][9][10] However, the publicly available quantitative data shows some inconsistencies. A Material Safety Data Sheet (MSDS) reports a solubility of 5.41 mol/L at 25°C , which is equivalent to approximately 493 g/L.[11] Another chemical database provides an estimated value of 1 x 10⁶ mg/L at 25°C , corresponding to 1000 g/L or 100 g/100 mL.[12] Wikipedia also lists a solubility of 1 g/mL (100 g/100 mL), although this is not linked to a primary scientific source.[3] One source anomalously describes it as "sparingly soluble in water".[6]

Given the ionic nature of the compound and the high polarity of water, the higher solubility values are more plausible. The discrepancy highlights the need for rigorously determined and well-documented solubility data in peer-reviewed literature.

Table 2: Quantitative Aqueous Solubility of this compound at 25 °C

| Solubility Value | Equivalent ( g/100 mL) | Source |

| 5.41 mol/L | ~ 49.3 g/100 mL | [11] |

| 1 x 10⁶ mg/L (est.) | 100 g/100 mL | [12] |

| 1 g/mL | 100 g/100 mL | [3] |

Note: The effect of temperature on the aqueous solubility of this compound is not well-documented in the available literature.

Solubility in Organic Solvents

This compound demonstrates solubility in a range of polar organic solvents. This is consistent with the principle that "like dissolves like," as the ionic nature of the salt interacts favorably with polar functional groups of the solvents.

Qualitative assessments consistently report this compound as being soluble in:

Table 3: Qualitative Solubility of this compound in Various Solvents

| Solvent | Classification | Solubility | Reference(s) |

| Water | Polar Protic | High | [7][8][9][10] |

| Methanol | Polar Protic | Soluble | [6] |

| Ethanol | Polar Protic | Soluble | [2][13][14] |

| Acetone | Polar Aprotic | Soluble | [2][15] |

| Acetic Acid | Polar Protic | Soluble | [2][13] |

| Chloroform | Polar Aprotic | Soluble | [2][15] |

| Diethyl Ether | Polar Aprotic | Soluble | [2][15] |

| DMSO | Polar Aprotic | No Specific Data Found | |

| THF | Polar Aprotic | No Specific Data Found | |

| DMF | Polar Aprotic | No Specific Data Found | |

| Hexane | Non-polar | Expected to be Insoluble |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry and pharmaceutical sciences. Several well-established methods are employed, each with specific advantages. The choice of method often depends on the properties of the solute and solvent, the required precision, and the available equipment.

Isothermal Saturation Method (Shake-Flask)

The isothermal saturation method, commonly known as the shake-flask method, is considered the gold standard for determining equilibrium solubility due to its reliability.[17]

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of the selected solvent (e.g., water, ethanol) in a sealed container, such as a stoppered flask or vial.[17] This ensures that a saturated solution is in equilibrium with the undissolved solid.

-

Equilibration: The container is agitated at a constant temperature for an extended period.[18][19] Agitation, typically using an orbital shaker or magnetic stirrer, ensures intimate contact between the solute and solvent. The time required to reach equilibrium can vary but is often achieved within 24-48 hours.[17]

-

Phase Separation: Once equilibrium is reached, the undissolved solid is separated from the saturated solution. This is a critical step and is typically achieved by centrifugation followed by decantation of the supernatant, or by filtration through a fine-pore membrane filter (e.g., 0.2 or 0.45 µm).[18]

-

Analysis: A precise volume or weight of the clear, saturated filtrate is collected. The concentration of this compound in the sample is then determined using a suitable analytical technique.

-

Quantification: The solubility is calculated and expressed in standard units, such as g/100 mL, mg/mL, or mol/L.

The following diagram illustrates the workflow for the Isothermal Saturation Method.

Gravimetric Method

The gravimetric method is a straightforward and cost-effective analytical technique that can be used for the quantification step in the isothermal saturation protocol.[6][11] It is particularly useful for non-volatile solutes like this compound.

Methodology:

-

Sample Collection: A precise volume (e.g., 10 mL) of the clear, saturated solution, obtained from the isothermal saturation method, is pipetted into a pre-weighed evaporating dish.[6][12]

-

Weighing: The dish containing the solution is accurately weighed.

-

Evaporation: The solvent is carefully evaporated from the solution by heating. For water, this is typically done on a water bath, followed by drying in an oven at a temperature sufficient to remove all solvent without decomposing the solute (e.g., 100-110 °C).[6][12]

-

Drying to Constant Weight: The dish containing the solid residue is cooled in a desiccator and weighed. The process of heating, cooling, and weighing is repeated until a constant weight is achieved, ensuring all solvent has been removed.[6][12]

-

Calculation: The mass of the dissolved this compound is the difference between the final constant weight of the dish with the dry residue and the initial weight of the empty dish. The solubility can then be calculated based on the initial volume of the solution taken.

The following diagram illustrates the workflow for the Gravimetric Analysis.

Polythermal Method

The polythermal method is used to determine the temperature at which a solution of a known concentration becomes saturated. This is particularly useful for constructing solubility curves as a function of temperature.

Methodology:

-

Preparation: A precise amount of this compound is weighed and mixed with a known mass of solvent to create a solution of a specific concentration.

-

Heating: The mixture is heated while being stirred until all the solid has completely dissolved.

-

Cooling and Observation: The clear solution is then slowly cooled with continuous agitation. The temperature at which the first crystals appear (the saturation temperature) is carefully recorded.[20]

-

Data Collection: This process is repeated for several different concentrations to generate a series of data points (solubility vs. temperature).

-

Curve Construction: The collected data points are plotted to construct a solubility curve, which shows the dependence of solubility on temperature.

Factors Influencing Solubility

The solubility of this compound is not a fixed value but is influenced by several physicochemical factors.

-

Temperature: For most solids dissolving in liquids, the dissolution process is endothermic, meaning solubility increases with temperature. While specific data for this compound is lacking, this general trend is expected to apply.

-

pH: The pH of the solution can significantly impact the solubility of salts of weak acids and weak bases. This compound is the salt of a weak acid (propionic acid, pKa ~4.87) and a weak base (ammonia, pKa ~9.25). In acidic conditions (low pH), the propionate anion (C₂H₅COO⁻) will be protonated to form propionic acid, which may alter the overall solubility. Conversely, in highly alkaline conditions (high pH), the ammonium ion (NH₄⁺) will deprotonate to ammonia (NH₃), which could also affect the equilibrium.

-

Common Ion Effect: The solubility of this compound in an aqueous solution will be decreased by the presence of another soluble salt containing either an ammonium (NH₄⁺) or a propionate (C₂H₅COO⁻) ion, such as ammonium chloride or sodium propionate. This is due to Le Châtelier's principle, where the addition of a common ion shifts the dissolution equilibrium towards the undissolved solid.

The following diagram illustrates the key factors that influence the solubility of this compound.

Conclusion

This compound is a compound with high solubility in water and good solubility in polar organic solvents like ethanol, methanol, and acetone. However, there is a notable lack of consistent, peer-reviewed quantitative solubility data, particularly concerning its behavior in a wider range of organic solvents relevant to pharmaceutical formulation and its solubility dependence on temperature. The available data, primarily from secondary sources, shows significant variation, underscoring the necessity for further experimental validation. Researchers requiring precise solubility values are advised to perform their own determinations using established protocols such as the isothermal saturation (shake-flask) method coupled with a reliable analytical technique like gravimetric analysis or HPLC. A thorough understanding and documentation of these solubility characteristics are paramount for the continued and optimized use of this compound in scientific and industrial applications.

References

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound Pure Grade Manufacturers, with SDS [mubychem.com]

- 5. This compound | C3H6O2.H3N | CID 87139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. (S)-(+) Glycidyl Phthalimide CAS 161596-47-0 I GLindia Chemicals [glindiachemicals.com]

- 9. This compound – Industrial, Feed-Grade & Chemical Reagent_Preservative_Feed additives_Product_Jiangsu Khonor Chemicals Co.,Limited [khonorchem.com]

- 10. Page loading... [guidechem.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. pharmajournal.net [pharmajournal.net]

- 13. This compound [chemister.ru]

- 14. This compound CAS#: 17496-08-1 [m.chemicalbook.com]

- 15. amfoodchem.com [amfoodchem.com]

- 16. ptacts.uspto.gov [ptacts.uspto.gov]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

CAS number and IUPAC name for ammonium propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential chemical identification information for ammonium propionate, a compound with applications in various industrial, agricultural, and pharmaceutical sectors.[1] It is known for its role as a preservative, particularly for its antifungal and antimicrobial properties.[][3]

Chemical Identification

The following table summarizes the key identifiers for this compound.

| Identifier | Value |

| Common Name | This compound |

| IUPAC Name | Ammonium propanoate[3][4] |

| CAS Number | 17496-08-1[][3][4][5][6][7] |

| Synonyms | Propanoic acid, ammonium salt; Ammonium salt of propionic acid[1][4][5] |

Logical Relationship of Identifiers

The relationship between the common name, the systematic IUPAC name, and the universally recognized CAS number is crucial for unambiguous chemical identification in research and development. The following diagram illustrates this relationship.

Caption: Logical links between chemical identifiers.

References

- 1. (S)-(+) Glycidyl Phthalimide CAS 161596-47-0 I GLindia Chemicals [glindiachemicals.com]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. parchem.com [parchem.com]

- 6. This compound CAS#: 17496-08-1 [m.chemicalbook.com]

- 7. This compound | C3H6O2.H3N | CID 87139 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hygroscopic and Deliquescent Properties of Ammonium Propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic and deliquescent nature of ammonium propionate. Understanding these properties is critical for the handling, storage, formulation, and manufacturing of products containing this compound, particularly in the pharmaceutical and food industries where moisture content can significantly impact stability, efficacy, and shelf-life.

Introduction to this compound

This compound (NH₄C₂H₅COO) is the ammonium salt of propionic acid. It is a white crystalline solid that is soluble in water, ethanol, and acetone.[1] Due to its antimicrobial properties, it finds applications as a preservative and antifungal agent in food products, animal feed, and cosmetics.[1][2][3] However, its inherent hygroscopicity and tendency to deliquesce present significant challenges in its practical application.

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. Deliquescence is a more extreme form of hygroscopicity where the substance absorbs so much moisture from the atmosphere that it dissolves and forms a liquid solution.[4][5] this compound is known to be strongly hygroscopic and will deliquesce in moist air.[1][6][7]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₃H₉NO₂ | [8] |

| Molar Mass | 91.11 g/mol | [8] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 45 °C (113 °F) | [3] |

| Solubility | Soluble in water, ethanol, and acetone.[1] | [1] |

| Hygroscopicity | Strongly hygroscopic, deliquesces in moist air.[1][6][7] | [1][6][7] |

Quantitative Analysis of Hygroscopicity and Deliquescence

To provide context, the following table presents CRH values for other common salts at 30°C. It is important to note that mixtures of salts generally exhibit lower CRH values than their individual components.[4]

| Salt | Critical Relative Humidity (%) at 30°C |

| Calcium Nitrate | 46.7 |

| Ammonium Nitrate | 59.4 |

| Sodium Nitrate | 72.4 |

| Urea | 72.5 |

| Ammonium Chloride | 77.2 |

| Ammonium Sulfate | 79.2 |

| Potassium Chloride | 84.0 |

| Potassium Nitrate | 90.5 |

| (Data from Wikipedia on Critical Relative Humidity)[4] |

The hygroscopicity of pharmaceutical solids can be classified according to the European Pharmacopoeia based on the percentage weight gain after 24 hours at 25°C and 80% relative humidity.[9][10]

| Classification | Weight Gain (% w/w) |

| Non-hygroscopic | < 0.12 |

| Slightly hygroscopic | ≥ 0.2 and < 2 |

| Hygroscopic | ≥ 2 and < 15 |

| Very hygroscopic | ≥ 15 |

| Deliquescent | Sufficient water is absorbed to form a liquid |

| (Data from Particle Technology Labs and Pharma Growth Hub)[2][10] |

Given its description as deliquescent, this compound would fall into the "Deliquescent" category under these classification criteria.

Experimental Protocols for Determining Hygroscopicity and Deliquescence

Detailed experimental protocols are essential for accurately characterizing the hygroscopic and deliquescent properties of a substance like this compound. The following are standard methodologies that can be employed.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity at a constant temperature.[10][11] This method is highly valuable for determining moisture sorption isotherms.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 1-10 mg) of this compound is placed in the DVS instrument's microbalance.

-

Drying: The sample is initially dried by exposing it to a stream of dry nitrogen gas (0% RH) until a stable mass is achieved. This initial mass serves as the dry reference point.

-

Sorption Phase: The relative humidity of the nitrogen gas stream is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample mass is continuously monitored until equilibrium is reached (i.e., the rate of mass change is below a specified threshold).

-

Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH, again allowing the sample to reach mass equilibrium at each step.

-

Data Analysis: The change in mass at each RH step is recorded and plotted against the relative humidity to generate a moisture sorption-desorption isotherm. The critical relative humidity can often be identified as the point of sharpest increase in moisture uptake.

Saturated Salt Solution Method (Static Method)

This is a classic and cost-effective method for determining hygroscopicity and deliquescence points by creating environments with known and constant relative humidity using saturated salt solutions in desiccators.[1]

Methodology:

-

Preparation of Humidity Chambers: A series of desiccators are prepared, each containing a saturated solution of a specific salt, which maintains a known relative humidity at a constant temperature. A surplus of the solid salt should be present to ensure saturation.[1]

-

Sample Preparation: Several accurately weighed samples of this compound are placed in open, pre-weighed containers (e.g., petri dishes).

-

Exposure: One sample container is placed in each desiccator. The desiccators are then sealed and stored in a temperature-controlled environment (e.g., an incubator at 25°C).

-

Equilibration and Measurement: The samples are periodically weighed until they reach a constant mass, indicating equilibrium with the surrounding atmosphere. For deliquescence determination, the samples are visually inspected for the formation of a liquid phase.

-

Data Analysis: The percentage change in mass at each relative humidity is calculated. The critical relative humidity is the lowest RH at which a significant increase in mass or deliquescence is observed.

Implications for Drug Development and Manufacturing

The hygroscopic and deliquescent nature of this compound has several important implications for its use in pharmaceutical and other formulations:

-

Stability: The absorption of water can lead to chemical degradation of the active pharmaceutical ingredient (API) through hydrolysis. It can also cause physical changes such as caking, agglomeration, and changes in crystal form, which can affect dissolution rates and bioavailability.[6]

-

Handling and Storage: Strict control of environmental humidity is necessary during the handling and storage of this compound to prevent moisture uptake and deliquescence.[6][12] It should be stored in tightly sealed containers in a cool, dry place.[12]

-

Formulation: Formulation strategies may be required to mitigate the effects of hygroscopicity. These can include the use of desiccants in packaging, the application of moisture-barrier coatings on solid dosage forms, or the selection of less hygroscopic salt forms of an API.

-

Manufacturing: Manufacturing processes should be designed to minimize the exposure of this compound to ambient humidity. This may involve processing in controlled humidity environments.

Logical Relationship of Hygroscopicity and Deliquescence

The following diagram illustrates the relationship between relative humidity and the physical state of a hygroscopic and deliquescent substance like this compound.

Conclusion

This compound is a valuable compound with useful antimicrobial properties. However, its pronounced hygroscopic and deliquescent nature necessitates careful consideration and control throughout its lifecycle, from storage and handling to formulation and manufacturing. While specific quantitative data on its moisture sorption behavior is limited in the public domain, the experimental protocols outlined in this guide provide a robust framework for its characterization. A thorough understanding and quantification of these properties are paramount for ensuring the quality, stability, and efficacy of final products containing this compound.

References

- 1. jocpr.com [jocpr.com]

- 2. pharmagrowthhub.com [pharmagrowthhub.com]

- 3. d-nb.info [d-nb.info]

- 4. Critical relative humidity - Wikipedia [en.wikipedia.org]

- 5. quora.com [quora.com]

- 6. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C3H6O2.H3N | CID 87139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. asiapharmaceutics.info [asiapharmaceutics.info]

- 10. particletechlabs.com [particletechlabs.com]

- 11. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 12. biosynth.com [biosynth.com]

Thermal Decomposition of Ammonium Propionate in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of ammonium propionate in aqueous solutions. Due to a notable scarcity of direct experimental data for this compound in the public domain, this document synthesizes information from related ammonium carboxylates and established chemical principles to present a foundational understanding of its decomposition behavior. The guide covers the core reaction mechanisms, proposes experimental protocols for kinetic analysis, and outlines analytical techniques for monitoring the decomposition process. All quantitative data presented is illustrative and intended to serve as a baseline for experimental design.

Introduction

This compound (AP), the ammonium salt of propionic acid, finds applications in various fields, including as a food and feed preservative.[1] Its thermal stability in aqueous solutions is a critical parameter in manufacturing processes, formulation development, and stability studies. When subjected to elevated temperatures, this compound undergoes decomposition, primarily yielding propionic acid and ammonia.[2] This process, often referred to as "thermal salt-splitting," is of industrial relevance for the recovery of propionic acid from fermentation broths.[2]

This guide delves into the fundamental aspects of this decomposition, providing researchers with the necessary theoretical background and practical methodologies to investigate this reaction further.

Core Concepts and Reaction Mechanisms

The thermal decomposition of this compound in an aqueous solution is primarily an equilibrium-driven process. The salt exists in equilibrium with its constituent acid and base:

CH₃CH₂COONH₄(aq) ⇌ CH₃CH₂COOH(aq) + NH₃(aq)

Upon heating, the equilibrium is shifted to the right as ammonia, being more volatile than the other components, is removed from the solution. This drives the decomposition of the ammonium salt.

A potential side reaction is the dehydration of this compound to form propionamide and water, particularly at higher temperatures.[3][4]

CH₃CH₂COONH₄(aq) → CH₃CH₂CONH₂(aq) + H₂O(l)

The overall decomposition pathway can be visualized as follows:

Quantitative Data (Illustrative)

Due to the lack of specific kinetic data for the aqueous thermal decomposition of this compound in the literature, the following tables present hypothetical, yet plausible, data based on the behavior of similar ammonium carboxylates.[3][5] These tables are intended to serve as a template for organizing experimental results.

Table 1: Illustrative Decomposition Rates at Various Temperatures

| Temperature (°C) | Initial Concentration (mol/L) | Initial Rate of Decomposition (mol/L·s) |

| 100 | 1.0 | 1.5 x 10⁻⁵ |

| 120 | 1.0 | 6.0 x 10⁻⁵ |

| 140 | 1.0 | 2.1 x 10⁻⁴ |

Table 2: Illustrative Effect of Initial Concentration on Decomposition Rate at 120°C

| Initial Concentration (mol/L) | Initial Rate of Decomposition (mol/L·s) |

| 0.5 | 3.0 x 10⁻⁵ |

| 1.0 | 6.0 x 10⁻⁵ |

| 2.0 | 1.2 x 10⁻⁴ |

Table 3: Illustrative Effect of pH on Decomposition Onset Temperature (TGA)

| Initial pH | Onset Temperature of Mass Loss (°C) |

| 5.0 | 105 |

| 7.0 | 115 |

| 9.0 | 125 |

Experimental Protocols

Kinetic Study of Thermal Decomposition

This protocol describes a method for determining the rate of thermal decomposition of this compound in an aqueous solution.

Objective: To measure the concentration of this compound, propionic acid, and ammonia as a function of time at a constant temperature.

Apparatus:

-

Jacketed glass reactor with a condenser

-

Constant temperature circulating bath

-

Magnetic stirrer and stir bar

-

Sampling syringe

-

HPLC system with a suitable column (e.g., C18) and UV detector

-

Ammonia ion-selective electrode (ISE) or a suitable titration setup

Procedure:

-

Prepare a stock solution of this compound of known concentration in deionized water.

-

Set the circulating bath to the desired reaction temperature (e.g., 120°C).

-

Add a known volume of the this compound solution to the reactor and begin stirring.

-

Once the solution reaches the target temperature, start the timer and immediately take the first sample (t=0).

-

Withdraw samples at regular intervals (e.g., every 15 minutes).

-

Immediately quench the reaction in each sample by cooling it in an ice bath.

-

Analyze the samples for the concentration of propionic acid using a validated HPLC method.[6][7]

-

Analyze the samples for the concentration of ammonia using an ammonia ISE or by titration.[8]

-

The concentration of this compound can be determined by the difference from the initial concentration or by direct measurement if a suitable analytical method is available.

-

Plot the concentration of reactants and products versus time to determine the reaction rate.

References

- 1. CHAPTER 21: AMINES [research.cm.utexas.edu]

- 2. CN105026354A - Thermal salt-splitting of this compound - Google Patents [patents.google.com]

- 3. libjournals.unca.edu [libjournals.unca.edu]

- 4. Ammonium acetate - Sciencemadness Wiki [sciencemadness.org]

- 5. vinipul.com [vinipul.com]

- 6. theijes.com [theijes.com]

- 7. researchgate.net [researchgate.net]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

The Antimicrobial Efficacy of Ammonium Propionate: A Technical Review of its Fungicidal and Bactericidal Properties

For Immediate Release

A comprehensive review of ammonium propionate's role as a potent antimicrobial agent, detailing its mechanism of action, efficacy against key fungal and bacterial pathogens, and the experimental methodologies used for its evaluation. This guide is intended for researchers, scientists, and professionals in the field of drug development and antimicrobial research.

Executive Summary